2-(Thiophen-2-ylsulfanyl)-ethylamine

Chemical Synthesis Material Science Quality Control

2-(Thiophen-2-ylsulfanyl)-ethylamine (CAS 57713-47-0), also known as 2-(2-Thienylthio)ethanamine, is a heterocyclic organic compound with the molecular formula C6H9NS2 and a molecular weight of 159.3 g/mol. It features a thiophene ring linked to an ethylamine group via a bridging sulfur atom.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
CAS No. 57713-47-0
Cat. No. B3272981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-ylsulfanyl)-ethylamine
CAS57713-47-0
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)SCCN
InChIInChI=1S/C6H9NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5,7H2
InChIKeyRMJPZTRPPDRYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-ylsulfanyl)-ethylamine (CAS 57713-47-0) Procurement and Technical Baseline


2-(Thiophen-2-ylsulfanyl)-ethylamine (CAS 57713-47-0), also known as 2-(2-Thienylthio)ethanamine, is a heterocyclic organic compound with the molecular formula C6H9NS2 and a molecular weight of 159.3 g/mol . It features a thiophene ring linked to an ethylamine group via a bridging sulfur atom. This structural motif places it within the class of thioether-containing amines, which are of interest as building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds . It is offered for research and development purposes by several chemical suppliers, with typical purities ranging from 95% to 98% .

Risks of Substituting 2-(Thiophen-2-ylsulfanyl)-ethylamine (57713-47-0) with Generic Analogs


Substituting 2-(Thiophen-2-ylsulfanyl)-ethylamine with a structurally similar analog like 2-Thiopheneethylamine (CAS 30433-91-1) can be chemically unsound. While both contain a thiophene and an ethylamine group, they are distinct chemical entities with different molecular formulas (C6H9NS2 vs. C6H9NS), molecular weights (159.3 vs. 127.21 g/mol), and connectivity . The presence of the bridging sulfur atom in the target compound introduces a thioether functionality, which fundamentally alters its reactivity, polarity, and potential for further derivatization, such as oxidation to a sulfoxide or sulfone . Using an analog without this thioether bridge would therefore lead to a different chemical entity with divergent properties and reactivity, invalidating experimental results and potentially compromising the synthetic pathway .

Quantitative Differentiation Guide for Procuring 2-(Thiophen-2-ylsulfanyl)-ethylamine (57713-47-0)


Physical Form and Purity: A Comparative Analysis of 2-(Thiophen-2-ylsulfanyl)-ethylamine vs. 2-Thiopheneethylamine

The target compound, 2-(Thiophen-2-ylsulfanyl)-ethylamine, is typically offered as a solid or neat oil with a minimum purity specification of 95% to 98% . In contrast, the close analog 2-Thiopheneethylamine is a liquid that is known to be unstable and requires storage under an inert nitrogen atmosphere to prevent degradation, which is indicated by a color change from pale yellow to red . This difference in physical state and inherent stability has direct implications for handling and storage requirements.

Chemical Synthesis Material Science Quality Control

Hazard Classification and Safe Handling: 2-(Thiophen-2-ylsulfanyl)-ethylamine Procurement Considerations

The procurement of 2-(Thiophen-2-ylsulfanyl)-ethylamine requires consideration of its specific hazard profile. According to safety data sheets, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This profile mandates specific personal protective equipment and engineering controls, such as adequate ventilation and the avoidance of breathing dust, fume, gas, mist, vapors, or spray . While many amines have similar hazards, the specific combination of these GHS classifications for this particular CAS number (57713-47-0) is critical for compliance and safe laboratory practices.

Occupational Safety Laboratory Management Chemical Handling

Predicted Physicochemical Properties: A Basis for Analytical Method Development

While experimental data is scarce, predicted physicochemical properties for 2-(Thiophen-2-ylsulfanyl)-ethylamine provide a foundational comparison against the thioether-lacking analog, 2-Thiopheneethylamine. The target compound is predicted to have a higher density (1.2±0.1 g/cm³) and a significantly higher boiling point (325.2±27.0 °C at 760 mmHg) compared to its analog (density: 1.087 g/mL at 20°C; boiling point: 128-132 °C at 22 mmHg) [1]. These differences are a direct consequence of the additional sulfur atom and increased molecular weight, which affect intermolecular forces and vapor pressure . This information is valuable for designing purification strategies (e.g., distillation) and analytical methods (e.g., GC or HPLC) where retention time and volatility are critical parameters.

Analytical Chemistry Computational Chemistry Method Development

Recommended Application Scenarios for 2-(Thiophen-2-ylsulfanyl)-ethylamine (57713-47-0) Based on Available Evidence


Use as a Synthetic Building Block for Thioether-Containing Heterocycles

2-(Thiophen-2-ylsulfanyl)-ethylamine is primarily suited for research applications where it serves as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds . The presence of both a primary amine and a thioether linkage allows for diverse chemical transformations. The amine group can be used for amide bond formation or reductive amination, while the thioether sulfur can be further functionalized (e.g., oxidized to a sulfoxide or sulfone) or participate in metal coordination chemistry. This scenario leverages the compound's structural features to create novel chemical space, a common practice in medicinal chemistry and materials science .

Synthesis of Schiff Base Ligands for Coordination Chemistry

The primary amine group of 2-(Thiophen-2-ylsulfanyl)-ethylamine makes it a candidate for the synthesis of Schiff base ligands . By condensing the amine with an appropriate aldehyde or ketone, researchers can generate a library of bidentate or potentially multidentate ligands where the thiophene sulfur or thioether sulfur can participate in metal binding. This application is supported by the well-documented use of similar amino-thioether compounds in coordination chemistry to create complexes with transition metals, which are studied for their catalytic, magnetic, or biological properties .

Synthesis of Sulfur-Containing Pharmaceutical Intermediates

Given that thiophene and thioether motifs are present in various bioactive molecules and pharmaceuticals, 2-(Thiophen-2-ylsulfanyl)-ethylamine can be employed as a key intermediate in the research and development of new sulfur-containing drug candidates . Its structure allows for the exploration of structure-activity relationships (SAR) where the thioether bridge may influence a molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) or its ability to interact with specific biological targets. This application is a class-level inference based on the prevalence of sulfur-containing scaffolds in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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